2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid

Catalog No.
S14348649
CAS No.
57226-04-7
M.F
C14H10Cl2O3
M. Wt
297.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid

CAS Number

57226-04-7

Product Name

2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid

IUPAC Name

2-(4-chlorophenoxy)-2-(4-chlorophenyl)acetic acid

Molecular Formula

C14H10Cl2O3

Molecular Weight

297.1 g/mol

InChI

InChI=1S/C14H10Cl2O3/c15-10-3-1-9(2-4-10)13(14(17)18)19-12-7-5-11(16)6-8-12/h1-8,13H,(H,17,18)

InChI Key

WLCNOYUMWOYEAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)OC2=CC=C(C=C2)Cl)Cl

2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid is an organic compound characterized by its dual chlorophenyl substituents, which enhance its chemical stability and biological activity. Its molecular formula is C15H12Cl2O3, and it features a central acetic acid moiety flanked by two 4-chlorophenoxy groups. This compound is part of the class of phenoxyacetic acids, which are known for their herbicidal properties and potential therapeutic applications.

, including nucleophilic substitution and acylation. One common synthetic route starts with para-chlorophenol, which undergoes etherification with chlorinated acetic acid derivatives to form the desired compound. The reaction can be summarized as follows:

  • Etherification Reaction:
    para Chlorophenol+Chloroacetic Acid2 4 Chlorophenoxy 2 4 chlorophenyl acetic acid\text{para Chlorophenol}+\text{Chloroacetic Acid}\rightarrow \text{2 4 Chlorophenoxy 2 4 chlorophenyl acetic acid}

This reaction generally requires a base such as sodium hydroxide to facilitate the nucleophilic attack on the acetic acid derivative.

2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid exhibits various biological activities, particularly in the field of plant growth regulation and herbicidal applications. It acts as a synthetic auxin, influencing plant growth and development by mimicking natural plant hormones. Additionally, studies have indicated potential anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration.

The synthesis of 2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid can be achieved through several methods:

  • Direct Etherification: This method involves the reaction of para-chlorophenol with chloroacetic acid in the presence of a base.
  • Optimized Synthetic Routes: Recent advancements have focused on optimizing reaction conditions to improve yields and reduce by-products. For instance, using sodium hydroxide instead of sodium hydride has been suggested to simplify the synthesis process while maintaining high efficiency .
  • Multi-step Synthesis: In some cases, a multi-step synthesis involving intermediate compounds may be employed to achieve higher purity levels of the final product.

The primary applications of 2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid include:

  • Herbicides: It is used in agricultural settings as a herbicide due to its ability to regulate plant growth.
  • Pharmaceuticals: Research is ongoing into its potential use in treating inflammatory diseases and as an analgesic.
  • Biochemical Research: The compound serves as a tool in studies related to plant physiology and biochemistry.

Interaction studies have shown that 2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid can interact with various biological systems. Its role as a synthetic auxin suggests interactions with plant hormone signaling pathways, influencing cell division and elongation. Additionally, preliminary studies indicate potential interactions with receptors involved in inflammatory responses, warranting further investigation into its therapeutic potential.

Several compounds share structural similarities with 2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid. Here are some notable examples:

Compound NameStructureUnique Features
2,2-Bis(4-chlorophenyl)acetic acidC14H10Cl2O2Known for its herbicidal properties; used in environmental studies .
4-Chloro-α-(4-chlorophenyl)acetic acidC14H11Cl3OExhibits similar biological activity; used in agricultural applications.
2-(4-Chloro-phenoxy)butyric acidC11H13ClO3Used primarily as a herbicide; has different alkyl chain length compared to the target compound.

Each of these compounds exhibits unique properties that differentiate them from 2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid, particularly in their biological activity and application scope.

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

296.0006996 g/mol

Monoisotopic Mass

296.0006996 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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